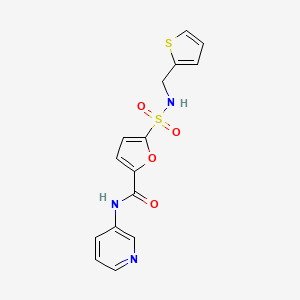

N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Descripción

N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a sulfonamide-carboxamide hybrid compound featuring a furan core substituted with a sulfamoyl group linked to a thiophen-2-ylmethyl moiety and a pyridin-3-yl carboxamide group. This structure combines aromatic heterocycles (furan, pyridine, thiophene) with sulfonamide and carboxamide functional groups, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases.

Propiedades

IUPAC Name |

N-pyridin-3-yl-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S2/c19-15(18-11-3-1-7-16-9-11)13-5-6-14(22-13)24(20,21)17-10-12-4-2-8-23-12/h1-9,17H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUYXRYURSYDCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

Formation of the furan ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the pyridine ring: This step may involve a coupling reaction with a pyridine derivative.

Attachment of the thiophene moiety: This can be done through a sulfonamide formation reaction, where a thiophene derivative is reacted with a sulfonyl chloride.

Final coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Análisis De Reacciones Químicas

N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under appropriate conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound has been studied for its potential as an anti-tubercular agent. Its unique structure allows it to interact with specific molecular targets in Mycobacterium tuberculosis, making it a promising candidate for drug development.

Biological Studies: The compound’s interactions with various biological targets can be explored to understand its effects on cellular processes and pathways.

Chemical Research: Its diverse reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.

Industrial Applications: The compound’s properties may be leveraged in the development of new materials or chemical processes.

Mecanismo De Acción

The mechanism of action of N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes or pathways essential for the survival and replication of Mycobacterium tuberculosis . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

CPPF (5-(3-Chlorophenyl)-N-(pyridin-3-yl)furan-2-carboxamide hydrochloride)

- Structural Differences : CPPF lacks the sulfamoyl-thiophen-2-ylmethyl substituent but retains the furan-carboxamide-pyridine backbone. The 3-chlorophenyl group at the furan 5-position replaces the sulfamoyl-thiophene system.

- Synthesis: CPPF is synthesized via Suzuki coupling (3-chlorophenylboronic acid + 5-bromo-2-furoic acid) followed by EDCI-mediated coupling with 3-aminopyridine . In contrast, the target compound likely involves sulfonylation of a furan precursor with thiophen-2-ylmethylamine.

- Bioactivity: CPPF demonstrates potent anticancer effects in vivo, inhibiting tumor growth in xenograft models and preventing skin cancer in mice . The sulfamoyl-thiophene group in the target compound may enhance solubility or alter target specificity compared to CPPF’s chlorophenyl group.

4-(N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)sulfamoyl)benzoic Acid (55)

- Structural Differences : Compound 55 replaces the thiophen-2-ylmethyl group with a 2-methyl-1-oxoisoindolin-5-yl-substituted thiophene and adds a benzoic acid moiety.

- Synthesis : Synthesized via reaction of amine 78 with 4-chlorosulfonyl benzoic acid, highlighting the versatility of sulfonamide formation in modifying aromatic systems .

- Implications : The benzoic acid group in compound 55 may improve binding to charged protein residues, whereas the target compound’s thiophen-2-ylmethyl group could prioritize membrane permeability.

N-(Phenylmethyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide

- Structural Differences : This compound substitutes the sulfamoyl group with a phenylsulfanylmethyl group and replaces pyridin-3-yl with a benzyl carboxamide.

Research Findings and Implications

- Sulfamoyl vs. Sulfanyl Groups : The sulfamoyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the sulfanyl group in N-(phenylmethyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide .

- Thiophene vs.

- Synthetic Flexibility : The evidence underscores the utility of sulfonylation and Suzuki/EDCI couplings in diversifying furan-carboxamide scaffolds .

Actividad Biológica

N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 315.36 g/mol. The structure includes a furan ring, a pyridine moiety, and a sulfamoyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets through various mechanisms:

- Hydrogen Bonding : The presence of polar functional groups allows for hydrogen bonding with target proteins.

- Van der Waals Interactions : These interactions facilitate binding to hydrophobic pockets within target enzymes or receptors.

Antimicrobial Activity

Research indicates that compounds structurally similar to N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide exhibit significant activity against Mycobacterium tuberculosis , suggesting potential use in tuberculosis treatment. The mode of action likely involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

Studies have shown that derivatives of this compound may inhibit specific kinases involved in cancer progression. The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis positions it as a candidate for further investigation in cancer therapeutics. For instance, similar compounds have demonstrated efficacy in inhibiting the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in various malignancies .

Case Studies and Evaluations

- Antimycobacterial Activity : A study evaluated the efficacy of several sulfamoyl derivatives against Mycobacterium tuberculosis H37Ra, finding that certain modifications significantly enhanced antimicrobial activity. This suggests that structural optimization could lead to more potent derivatives.

- Kinase Inhibition : Another investigation focused on the inhibition of RET kinase by related benzamide derivatives, showing that structural variations can lead to substantial differences in biological activity. This highlights the importance of chemical structure in determining the effectiveness against specific targets .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.